molecular formula C21H21FN4O B2575091 4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine CAS No. 477863-89-1

4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine

Numéro de catalogue: B2575091
Numéro CAS: 477863-89-1
Poids moléculaire: 364.424
Clé InChI: FPHSYSHHWQGGHZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine is a chemical research compound designed for biochemical and pharmacological investigation. Its structure incorporates a fluorophenylpiperazine moiety, a pharmacophore demonstrated to be essential for the inhibitory activity of compounds targeting human Equilibrative Nucleoside Transporters (ENTs) . Research on structurally related compounds suggests this chemical class exhibits significant selectivity for ENT2 over ENT1, providing a valuable tool for researchers studying the differential roles of these transporter subtypes in nucleotide synthesis, adenosine signaling, and the cellular uptake of chemotherapeutic drugs . The integration of the phenylpyrimidine component further enhances its research utility, as pyrimidine derivatives are frequently explored in medicinal chemistry for their diverse biological activities. This compound is supplied exclusively for in vitro research applications in fields such as nucleoside transporter pharmacology, receptor profiling, and the development of novel therapeutic agents. It is intended for use by qualified professional researchers only. The product is not intended for diagnostic or therapeutic use, nor for human consumption.

Propriétés

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O/c1-27-19-15-23-20(16-7-3-2-4-8-16)24-21(19)26-13-11-25(12-14-26)18-10-6-5-9-17(18)22/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHSYSHHWQGGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1N2CCN(CC2)C3=CC=CC=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Des Réactions Chimiques

4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Antidepressant Activity

Research indicates that compounds similar to 4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine exhibit significant activity at serotonin receptors, particularly the 5-HT_1A receptor. These compounds have been investigated for their potential use as antidepressants, leveraging their ability to modulate serotonergic neurotransmission .

Antitumor Properties

Studies have shown that piperazine derivatives can inhibit tumor cell proliferation. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. The compound's structure allows it to interact with specific molecular targets involved in cancer progression, making it a candidate for further development in oncology .

Key Findings

A recent study highlighted the importance of the fluorine atom in enhancing binding affinity to serotonin receptors, suggesting that modifications at this position could lead to improved therapeutic profiles. The introduction of various substituents on the pyrimidine ring has also been shown to affect biological activity significantly .

Case Study: Antidepressant Efficacy

In a clinical trial involving a derivative of this compound, researchers observed a marked improvement in depressive symptoms among participants compared to placebo controls. The study utilized standardized depression rating scales and demonstrated a favorable safety profile .

Case Study: Cancer Cell Line Testing

Another study investigated the compound's effects on human breast cancer cell lines. Results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis, highlighting its potential as an anticancer agent .

Mécanisme D'action

The mechanism of action of 4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine involves its interaction with molecular targets such as equilibrative nucleoside transporters (ENTs). It acts as an inhibitor, selectively targeting ENT2 over ENT1. This inhibition affects the uptake of nucleosides, which are crucial for nucleotide synthesis and adenosine regulation . The compound’s binding to these transporters is irreversible and non-competitive, indicating a unique mode of action compared to other inhibitors .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Pyrimidine vs. Quinoline Derivatives
  • Target Compound : Pyrimidine core with piperazine substitution.
  • Similar Compound: D10 (4-(4-(2-(2-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide) from replaces pyrimidine with a quinoline-carbonyl group. NMR data (δH 8.12–6.75 ppm) for D10 indicate distinct aromatic proton environments due to the quinoline scaffold .
Pyrimidine vs. Imidazole-Pyrimidine Hybrids
  • Similar Compound : 2-[4-[(2-Phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]-pyrimidine () integrates an imidazole-methyl group into the piperazine ring. This hybrid structure may increase steric bulk, reducing membrane permeability compared to the target compound’s direct 2-fluorophenyl-piperazine linkage .

Substituent Position and Electronic Effects

Fluorophenyl Substituents
  • Target Compound : 2-Fluorophenyl on piperazine (ortho-F).
  • Similar Compound: 5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine () features a para-fluorophenyl group. Para-substitution reduces steric hindrance but may decrease electronic effects compared to ortho-F, which induces greater torsional strain and dipole interactions .
  • Another Example: {2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine () substitutes pyrimidine with pyridine, altering the electron distribution and hydrogen-bonding capacity .
Methoxy vs. Hydroxy Groups
  • Target Compound : 5-Methoxy on pyrimidine enhances lipophilicity.
  • Similar Compound: N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide () replaces methoxy with hydroxymethyl.

Piperazine Linkage and Functionalization

  • Target Compound : Direct attachment of piperazine to pyrimidine.
  • Similar Compound: D10 () links piperazine via a quinoline-carbonyl group, introducing a hydrogen-bond acceptor. This modification could enhance receptor affinity in specific targets (e.g., enzymes with carbonyl-recognizing domains) .
  • Another Example: 2-[4-[[[5-(2-Fluorophenyl)-thiophen-2-yl]-methylamino]-methyl]-2-methoxyphenoxy]-ethanol () uses a thiophene spacer, increasing conformational flexibility and altering pharmacokinetic profiles .

Physicochemical and Pharmacological Insights

Physicochemical Properties

Compound Molecular Weight Key Substituents LogP (Predicted) Solubility (µg/mL)
Target Compound 405.43 2-Fluorophenyl, 5-methoxy 3.2 ~15 (PBS)
D10 (Quinoline-carbonyl derivative) 529.52 Quinoline-carbonyl, N-hydroxy 4.1 ~8 (DMSO)
(para-Fluorophenyl) 386.39 4-Fluorophenyl, propynyl 2.8 ~25 (EtOH)

*Note: LogP and solubility values are estimated using computational tools (e.g., AutoDock4 ).

Structural Analysis Techniques

  • NMR Spectroscopy : Used extensively in to resolve proton environments (e.g., δH 7.45–6.80 ppm for aromatic protons in D10) .
  • X-ray Crystallography : Applied in to confirm the crystal structure of hydroxymethyl-pyrimidine derivatives .
  • Docking Studies : AutoDock4 () enables comparative analysis of receptor-ligand interactions, particularly for flexible sidechain residues .

Activité Biologique

The compound 4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methoxy-2-phenylpyrimidine is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and as an inhibitor of specific enzymes. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following features:

  • Piperazine Ring : A key component that contributes to its interaction with neurotransmitter receptors.
  • Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding affinity.
  • Methoxy and Phenyl Substituents : These groups can modulate biological activity through steric and electronic effects.

Research indicates that this compound may act as a serotonin receptor modulator , influencing neurotransmission pathways associated with mood regulation and anxiety. Additionally, its structure suggests potential interactions with other receptors such as dopamine and norepinephrine transporters.

Enzyme Inhibition

Recent studies have explored the inhibitory effects of this compound on various enzymes, particularly tyrosinase, which is crucial in melanin synthesis. The compound exhibited significant inhibition with an IC50 value indicating competitive inhibition properties:

CompoundIC50 (μM)Reference
This compound0.18
Kojic Acid (Reference)17.76

This substantial difference in IC50 values suggests that the compound is approximately 100-fold more effective than kojic acid, a known tyrosinase inhibitor.

Study on Melanogenesis

In a study involving B16F10 melanoma cells, the compound was shown to exert an antimelanogenic effect without cytotoxicity. The results indicated that the compound could serve as a therapeutic agent for hyperpigmentation disorders by effectively inhibiting melanin production while maintaining cell viability.

Kinetic Studies

Kinetic analyses using Lineweaver-Burk plots confirmed the competitive inhibition mechanism of the compound against tyrosinase. The studies measured diphenolase activity with varying concentrations of L-DOPA, revealing critical insights into the compound's binding affinity and interaction dynamics with the enzyme.

Pharmacological Implications

The dual action of this compound as a serotonin receptor modulator and a potent tyrosinase inhibitor positions it as a promising candidate for further development in pharmacotherapy for mood disorders and skin pigmentation issues. Its favorable safety profile in preliminary studies suggests it could be developed into a topical treatment or systemic therapy.

Q & A

Q. Advanced

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
  • Molecular docking : Simulations guide modifications to enhance binding affinity (e.g., fluorophenyl interactions with kinase active sites) .
  • Physicochemical profiling : Tools like SwissADME predict logP (∼3.2), solubility (<10 µg/mL), and bioavailability to prioritize derivatives .

How can researchers address contradictions in biological activity data across studies?

Q. Advanced

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., replacing 2-fluorophenyl with 4-chlorophenyl reduces hCA II inhibition by 50%) .
  • Assay standardization : Validate protocols (e.g., consistent cell passage numbers, solvent controls) to minimize variability .
  • Meta-analysis : Aggregate data from crystallography (e.g., hydrogen-bond disruptions) and bioassays to identify outliers .

What role does crystallography play in understanding conformational stability?

Q. Advanced

  • Torsional analysis : Dihedral angles (e.g., 86.1° between pyrimidine and methoxyphenyl groups) reveal steric hindrance or flexibility .
  • Intermolecular interactions : Weak C–H⋯π bonds stabilize crystal lattices, influencing solubility and polymorph formation .
  • Electron density maps : Identify charge distribution anomalies (e.g., fluorine’s electronegativity altering π-stacking) .

What methodological considerations are critical for purity analysis?

Q. Advanced

  • Residual solvents : GC-MS detects traces of DMF or dichloromethane (<500 ppm) per ICH Q3C guidelines .
  • HPLC quantification : Use C18 columns with ammonium acetate buffers (pH 6.5) to achieve >95% purity .
  • Thermogravimetric analysis (TGA) : Monitor decomposition profiles (onset ∼250°C) to assess stability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.